4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a piperidyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Piperidyl Group: The piperidyl group can be attached through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidines with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(difluoromethyl)-2-(1-piperidyl)thiazole: A similar compound with a thiazole ring instead of a pyrimidine ring.
4-Chloro-5-(difluoromethyl)-2-(1-piperidyl)pyridine: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-Chloro-5-(difluoromethyl)-6-(1-piperidyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClF2N3 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-7(9(12)13)10(15-6-14-8)16-4-2-1-3-5-16/h6,9H,1-5H2 |
InChI Key |
MODSJBOFNHFCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.